molecular formula C13H10BrFO B123158 2-(Benzyloxy)-1-bromo-4-fluorobenzene CAS No. 202857-88-3

2-(Benzyloxy)-1-bromo-4-fluorobenzene

Cat. No.: B123158
CAS No.: 202857-88-3
M. Wt: 281.12 g/mol
InChI Key: ZLVBPRJVAJMBHD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS 202857-88-3) is a fluorinated aromatic compound of high value in organic synthesis and drug discovery. It serves as a versatile building block, with its bromo and fluoro substituents enabling selective cross-coupling reactions, such as Suzuki and Heck couplings, to form complex carbon-carbon bonds . The benzyl ether group acts as a robust protecting group for phenols, which can be selectively removed in later synthetic steps, allowing for the stepwise construction of sophisticated target molecules . This compound is particularly useful in the development of pharmaceuticals and agrochemicals where specific aromatic substitution patterns are required for biological activity . Please handle with care and refer to the SDS, as this compound may cause skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-4-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBPRJVAJMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598220
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202857-88-3
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation Followed by Regioselective Bromination

This approach begins with 4-fluorophenol , which is benzylated at the 2-position using benzyl bromide and potassium carbonate in DMF. The resulting 2-benzyloxy-4-fluorobenzene is then subjected to directed ortho-metalation (DoM) using a strong base such as lithium diisopropylamide (LDA). Deprotonation at the position ortho to the benzyloxy group generates a lithium intermediate, which reacts with electrophilic bromine sources (e.g., Br₂ or N-bromosuccinimide) to install bromine at the 1-position.

Key Reaction Conditions:

  • Benzylation : 4-fluorophenol, benzyl bromide, K₂CO₃, DMF, 20°C, 5 hours (yield: 87%).

  • Bromination : LDA (2.2 equiv), THF, -78°C; Br₂ (1.1 equiv), -78°C to room temperature.

This method’s success hinges on the directing ability of the benzyloxy group, which ensures regioselectivity. Challenges include the sensitivity of LDA to moisture and the need for low temperatures.

Halogen Exchange Reactions

Fluorine-Bromine Exchange in Polyhalogenated Arenes

In a less common route, 2-benzyloxy-1,4-dibromobenzene undergoes halogen exchange using a fluorinating agent such as KF in the presence of a crown ether. This method leverages the differing reactivity of bromine atoms at positions 1 and 4, though achieving selectivity remains difficult.

Example Protocol:

  • Substrate : 2-benzyloxy-1,4-dibromobenzene (10 mmol).

  • Reagent : KF (15 mmol), 18-crown-6 (1 mmol), DMF, 120°C, 24 hours.

  • Outcome : Partial substitution of bromine at position 4 with fluorine, yielding the target compound alongside byproducts.

This route is limited by side reactions and moderate yields, making it less practical than direct functionalization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors have been explored for the benzylation step, reducing reaction times and improving heat management. For bromination, electrochemical methods using NaBr and acetic acid under controlled potentials offer a greener alternative to traditional Br₂.

Comparative Analysis of Methods:

MethodStarting MaterialKey ReagentsYieldScalability
Direct Benzylation2-bromo-4-fluorophenolBnBr, K₂CO₃, TBAB90%High
DoM Bromination2-benzyloxy-4-fluorobenzeneLDA, Br₂60–75%Moderate
Halogen Exchange2-benzyloxy-1,4-dibromobenzeneKF, crown ether40–50%Low

Mechanistic Insights and Optimization

Role of Phase-Transfer Catalysts

The addition of tetrabutylammonium iodide (TBAB) in benzylation reactions enhances solubility and accelerates nucleophilic substitution by stabilizing the transition state. This is critical for achieving high yields under mild conditions.

Solvent Effects

Polar aprotic solvents like DMF facilitate SN2 mechanisms in benzylation, while THF is preferred for DoM due to its ability to dissolve strong bases like LDA.

Purification Challenges

Silica gel chromatography remains the standard for isolating the target compound, though recrystallization from hexane/ethyl acetate mixtures has been reported for industrial batches.

Emerging Methodologies

Recent advances in photoredox catalysis enable C–H bromination under visible light irradiation. For instance, using Ru(bpy)₃²⁺ as a catalyst and N-bromosuccinimide (NBS) as the bromine source, selective bromination of 2-benzyloxy-4-fluorobenzene at the 1-position has been demonstrated in preliminary studies . Yields up to 65% have been achieved, with further optimization ongoing.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 2-(Benzyloxy)-1-amino-4-fluorobenzene.

    Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.

    Reduction: 2-(Benzyloxy)-4-fluorobenzene.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-4-fluorobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the benzyloxy and fluorine groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name (CAS) Substituents (Positions) Molecular Formula Key Properties/Reactivity
This compound* -OCH₂C₆H₅ (C2), -Br (C1), -F (C4) C₁₃H₁₀BrFO Moderate steric hindrance; bromine supports cross-coupling; fluorine directs electrophilic substitution.
2-(Benzyloxy)-3-bromo-4-chloro-1-fluorobenzene (2807456-66-0) -OCH₂C₆H₅ (C2), -Br (C3), -Cl (C4), -F (C1) C₁₃H₉BrClFO Increased halogen density; Cl (electron-withdrawing) enhances ring deactivation; Br at C3 may reduce coupling efficiency.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (105529-58-6) -OCF₃ (C1), -Br (C4), -F (C2) C₇H₃BrF₄O Strongly electron-withdrawing trifluoromethoxy group deactivates ring; bromine at C4 favors para-directed reactions.
2-Bromo-4-fluoro-1-methoxybenzene (496-69-5) -OCH₃ (C1), -Br (C2), -F (C4) C₇H₆BrFO Methoxy group is smaller and less sterically hindering; bromine at C2 may hinder nucleophilic substitution.

Key Observations :

  • Electronic Effects : Fluorine’s electron-withdrawing nature at C4 activates the ring for electrophilic substitution at meta positions, while bromine at C1 acts as a leaving group in cross-coupling reactions.
  • Halogen Diversity : Compounds with chlorine (e.g., ) exhibit stronger deactivation compared to fluorine, altering reaction pathways and regioselectivity.

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Profiles

Compound Suitability for Suzuki Coupling Notes
Target Compound* High Bromine at C1 is sterically accessible; fluorine stabilizes intermediates via resonance.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Moderate Trifluoromethoxy group deactivates the ring, requiring harsher conditions for coupling.
2-Bromo-4-fluoro-1-methoxybenzene Low Methoxy group may compete in side reactions (e.g., demethylation under basic conditions).

Research Findings :

  • The trifluoromethoxy group in reduces electron density at the bromine-bearing carbon, necessitating higher temperatures or stronger catalysts for Suzuki coupling compared to the target compound.

Table 3: Hazard Comparison

Compound (CAS) Hazard Statements (GHS) Precautions
Target Compound* Likely H315, H319, H335 Use PPE; avoid inhalation/contact (inferred from analogs).
2-(Benzyloxy)-3-bromo-4-chloro-1-fluorobenzene H315, H319, H335 Causes skin/eye irritation; use fume hood.
1-(Benzyloxy)-2-bromo-4-chlorobenzene (151038-76-5) Similar hazards Follow SDS guidelines for chlorinated aromatics.

Notes :

  • The target compound’s hazards align with structurally related bromo/fluoro derivatives .

Biological Activity

2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3) is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This unique structure imparts various chemical and biological properties that make it a subject of interest in medicinal chemistry and drug discovery. The combination of electron-withdrawing and electron-donating groups influences its reactivity, interactions, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₀BrF, with a molecular weight of approximately 281.12 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the fluorine atom can enhance binding affinity to biological targets, making this compound a versatile building block in organic synthesis.

Biological Activity

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and proteins involved in metabolic pathways. Notably, benzyloxy derivatives have shown potential effects on glucose-dependent insulin secretion, suggesting applications in diabetes treatment.

The mechanisms by which this compound exerts its biological activity include:

  • Enzyme Inhibition : Studies have highlighted its role in modulating pathways involving leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 (MAPK14), indicating potential therapeutic applications in inflammation and cancer.
  • Receptor Interaction : The compound may bind to specific receptors or enzymes, disrupting biological pathways that lead to therapeutic effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Glucose Regulation : A study demonstrated that benzyloxy derivatives can enhance insulin secretion in pancreatic beta-cells, indicating their potential as antidiabetic agents.
  • Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit leukotriene synthesis, which is crucial in inflammatory responses.
  • Cancer Research : Investigations into the effects on MAPK14 suggest that these compounds may have anticancer properties by influencing cell proliferation pathways.

Comparative Analysis

The following table summarizes structural comparisons with similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-1-bromo-4-chlorobenzeneChlorine instead of fluorineDifferent reactivity due to chlorine's properties
2-(Benzyloxy)-1-bromo-4-methylbenzeneMethyl group instead of fluorineAlters electronic properties compared to fluorine
4-BromofluorobenzeneSimple bromo and fluoro substitutionLacks benzyloxy group, affecting solubility
1-Bromo-4-fluorobenzeneNo benzyloxy groupMore straightforward reactivity

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Aryl Halide : Starting from fluorobenzene and bromine under catalytic conditions.
  • Introduction of the Benzyloxy Group : Utilizing benzyl alcohol in nucleophilic substitution reactions.

Toxicological Profile

While the biological activity is promising, understanding the toxicity profile is crucial. Preliminary studies indicate potential acute toxicity at high doses, with median lethal doses (LD50) reported around 2,700 mg/kg for oral administration in rats . Further research is necessary to assess chronic exposure effects and environmental impact.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended to confirm the structure of 2-(Benzyloxy)-1-bromo-4-fluorobenzene?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to assign substituent positions. For example, the benzyloxy group’s methylene protons typically resonate at δ 4.9–5.1 ppm, while aromatic protons show splitting patterns dependent on substituents .
  • X-ray Crystallography : Single-crystal analysis (as demonstrated for 4-benzyloxy-2-bromo-1-methoxybenzene) provides unambiguous confirmation of regiochemistry and bond angles .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C13_{13}H10_{10}BrFO2_2: theoretical 295.99 g/mol).

Q. What are common synthetic routes to prepare halogenated benzyloxy-substituted aromatics like this compound?

  • Answer :

  • Electrophilic Substitution : Bromination of 2-(benzyloxy)-4-fluorobenzene using Br2_2 in the presence of FeBr3_3 or N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is influenced by the electron-donating benzyloxy group .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acid intermediates (e.g., 2-benzyloxy-4-fluorophenylboronic acid) to introduce bromine via palladium catalysis .

Q. How can researchers ensure purity during synthesis?

  • Answer :

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.
  • Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to isolate high-purity crystals (>97% as per typical standards for organics) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • The benzyloxy group is electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic substitution. In Suzuki couplings, the bromine atom (a good leaving group) reacts selectively with arylboronic acids. Fluorine’s electronegativity enhances stability but may reduce reactivity in polar solvents .
  • Example: A study on 2-benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) showed yields >80% in coupling reactions under inert atmospheres .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Answer :

  • Protecting Groups : Introduce temporary groups (e.g., methoxymethoxy in 2-bromo-4-fluoro-1-(methoxymethoxy)-3-methylbenzene) to block undesired positions .
  • Directed ortho-Metalation : Use lithium bases to direct bromination or fluorination to specific sites, leveraging the benzyloxy group’s directing effects .

Q. How can computational modeling predict the stability and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Br: ~65 kcal/mol) to assess thermal stability.
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMF or THF) to optimize reaction conditions. Studies on similar bromo-fluorobenzenes suggest halogen bonding influences crystal packing .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated benzyloxy derivatives: How to resolve?

  • Answer :

  • Variations arise from polymorphism or solvent-dependent crystallization. For example, 4-benzyloxy-2-bromo-1-methoxybenzene (CAS 729596-46-7) has a reported melting point range of 98–102°C, but impurities or hydrate formation can alter this. Validate via differential scanning calorimetry (DSC) and compare with crystallography data .

Methodological Tables

Synthetic Method Conditions Yield Reference
Electrophilic BrominationBr2_2, FeBr3_3, CH2_2Cl2_2, 0°C → RT65–75%
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O80–85%
RecrystallizationEthanol/Hexane (1:3)>97% purity

Key Research Applications

  • Organic Synthesis : Intermediate for pharmaceuticals (e.g., paroxetine derivatives via bromo-fluorobenzene precursors) .
  • Material Science : Building block for liquid crystals or polymers requiring halogenated aromatic cores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzyloxy)-1-bromo-4-fluorobenzene
Reactant of Route 2
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2-(Benzyloxy)-1-bromo-4-fluorobenzene

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